4-Ethyl-6-methylpyrimidin-2-amine
Overview
Description
“4-Ethyl-6-methylpyrimidin-2-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of this compound is C7H11N3 and it has a molecular weight of 137.18 g/mol .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods . For instance, one method involves the reaction of organic raw materials with ammonium thiocyanates . Another method involves the synthesis of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H11N3/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3, (H2,8,9,10) .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions . For instance, halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Laxmi, Ravi, and Nath (2019) explored the synthesis of substituted benzamide derivatives from 4-ethyl-6-methylpyrimidin-2-amine, which demonstrated significant antibacterial and antifungal activities, potentially leading to new antimicrobial drugs (Laxmi, Ravi, & Nath, 2019).
Synthesis and Fragmentation Studies : Erkin et al. (2015) synthesized 4-aryloxy-6-methylpyrimidin-2-amines and studied their fragmentation under positive electrospray ionization, contributing to the understanding of the chemical properties and reactivity of pyrimidine derivatives (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).
Synthesis of Pyrimidine Derivatives : Roberts, Landor, and Bolessa (1994) developed a method to produce 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines, which could have implications in pharmaceutical chemistry (Roberts, Landor, & Bolessa, 1994).
Ring Transformations in Chemical Reactions : Research by Hertog et al. (2010) investigated the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, where 4-amino-2-methylpyrimidine was formed, showcasing the versatility of pyrimidine derivatives in organic synthesis (Hertog, Plas, Pieterse, & Streef, 2010).
Development of Thiazolo[4,5‐d]pyrimidine Derivatives : Bakavoli, Nikpour, and Rahimizadeh (2006) worked on synthesizing thiazolo[4,5‐d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, contributing to the development of new heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Mechanism of Action
Target of Action
4-Ethyl-6-methylpyrimidin-2-amine is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidines are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Biochemical Pathways
Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
properties
IUPAC Name |
4-ethyl-6-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCQYIZLNIDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114042-92-1 | |
Record name | 4-ethyl-6-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural modifications made to 4-ethyl-6-methylpyrimidin-2-amine in this study?
A: The study focuses on synthesizing various derivatives of this compound by reacting it with 4-(bromomethyl)benzoyl bromide to create substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives . Further modifications involved introducing different substituents on the benzamide moiety. This approach aimed to investigate the Structure-Activity Relationship (SAR) by assessing how these structural changes affect the antimicrobial activity of the resulting compounds.
Q2: Which synthesized derivatives showed promising antimicrobial activity?
A2: The research identified three derivatives with significant antibacterial and antifungal activity:
Q3: What analytical techniques were employed to characterize the synthesized this compound derivatives?
A3: The researchers used a combination of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds. These methods included:
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